molecular formula C11H17Cl2NO2 B3078042 [2-(4-Chlorophenoxy)ethyl](2-methoxyethyl)amine hydrochloride CAS No. 1049743-00-1

[2-(4-Chlorophenoxy)ethyl](2-methoxyethyl)amine hydrochloride

Cat. No. B3078042
CAS RN: 1049743-00-1
M. Wt: 266.16 g/mol
InChI Key: AOUWUSIBISJGPY-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenoxy)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1049743-00-1 . It has a molecular weight of 266.17 and its IUPAC name is 2-(4-chlorophenoxy)-N-(2-methoxyethyl)ethanamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClNO2.ClH/c1-14-8-6-13-7-9-15-11-4-2-10 (12)3-5-11;/h2-5,13H,6-9H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(4-Chlorophenoxy)ethylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 266.17 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ethyl 2-(N-methoxy) Imino-2-phenylacetate : In a study by Li Zhong-mei (2012), ethyl phenyl glyoxylate and methoxy amine hydrochloride were synthesized into ethyl 2-(N-methoxy) imino-2-phenylacetate using a catalytic alkali process. This reaction achieved a yield of 92.25%, with the structure confirmed through various analytical methods (Li Zhong-mei, 2012).

  • Electrophilic Amination of Catecholboronate Esters : Frances I. Knight et al. (1997) isolated intermediates in the catalytic asymmetric hydroboration of 4-chloro- and 4-methoxystyrene. This study explored the amination with N-chloromagnesio-N-methyl-O-trimethylsilylhydroxylamine, leading to various yields and enantiomeric excesses (Knight et al., 1997).

  • Formation and Reactivity of 2-rhodaoxetanes : Research by B. de Bruin et al. (2000) focused on the formation of 2-rhodaoxetanes from cationic, pentacoordinate complexes and their subsequent reactivity upon protonation. This study provides a novel route for the amidation of a [RhI(ethene)] fragment (de Bruin et al., 2000).

  • Regioselective Synthesis of Pyrazole-5-carboxylates : W. Ashton and G. Doss (1993) achieved regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating a complete reversal of regioselectivity in specific reactions (Ashton & Doss, 1993).

Pharmacological and Chemical Applications

  • Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate : S. Sashikanth et al. (2013) developed an asymmetric synthesis of (S)-(+) clopidogrel hydrogen sulfate, employing a Strecker reaction with [(1 S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary (Sashikanth et al., 2013).

  • Synthesis of Novel Quinazolinone Derivatives and Antimicrobial Activity : O. M. Habib et al. (2013) synthesized novel quinazolinone derivatives by reacting 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various amines, evaluating their antimicrobial activity (Habib et al., 2013).

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2.ClH/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;/h2-5,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUWUSIBISJGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenoxy)ethyl](2-methoxyethyl)amine hydrochloride

CAS RN

1049743-00-1
Record name Ethanamine, N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049743-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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